molecular formula C13H12FNO2S B4456630 N-(4-fluorophenyl)-N-methylbenzenesulfonamide

N-(4-fluorophenyl)-N-methylbenzenesulfonamide

Cat. No.: B4456630
M. Wt: 265.31 g/mol
InChI Key: QRVUUTWRCYFFMF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H12FNO2S and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.05727796 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of N-(4-fluorophenyl)-N-methylbenzenesulfonamide and related compounds have been explored in various studies. These compounds are synthesized and characterized using spectroscopic tools and X-ray crystallography to determine their molecular structures and properties (Rodrigues et al., 2015).

Computational Study and Crystal Structure

  • Computational studies, including Density Functional Theory (DFT) calculations, are employed to understand the structural and electronic properties of these compounds. Molecular dynamics simulations are also used to investigate interactions with proteins (Murthy et al., 2018).

Applications in Synthesis of Pharmaceuticals

  • This compound derivatives are used as intermediates in the synthesis of various pharmaceuticals. They have been utilized in electrophilic cyanation reactions for creating benzonitriles, which are important in pharmaceutical development (Anbarasan et al., 2011).

Interaction with Biological Systems

  • Investigations into the interaction of these compounds with biological systems, such as their binding affinity to DNA, have been carried out. These studies are crucial for understanding their potential therapeutic applications and effects (González-Álvarez et al., 2013).

Potential in Drug Development

  • Some studies focus on the synthesis of derivatives of this compound with potential applications in drug development. These derivatives are characterized for their antibacterial properties and their potential use in treating inflammatory diseases [(Abbasi et al., 2017)](https://consensus.app/papers/synthesis-antibacterial-lipoxygenase-inhibition-abbasi/199e5960420c5814aec3e44ee6cd4bc0/?utm_source=chatgpt).

Structural Analysis and Design

  • The crystal structures of these compounds and their derivatives are thoroughly investigated to understand their molecular interactions and packing patterns. This knowledge is crucial for designing new compounds with desired properties and applications in various fields, including pharmaceuticals (Suchetan et al., 2016).

Exploration in Organic Chemistry

  • These compounds are also studied in the context of organic chemistry for their potential use in novel syntheses and chemical reactions. This includes exploring their reactivity and developing new methodologies for organic synthesis (Chaitanya & Anbarasan, 2015).

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-15(12-9-7-11(14)8-10-12)18(16,17)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVUUTWRCYFFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.